Gly6 hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Gly6 hydrochloride is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of glycine residues to a growing peptide chain anchored to a solid resin. The process typically uses protected glycine derivatives to prevent unwanted side reactions. After the assembly of the peptide chain, the final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure consistency and efficiency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product .
Chemical Reactions Analysis
Types of Reactions
Gly6 hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking down the oligopeptide into individual glycine units.
Oxidation: this compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of oxidized derivatives.
Substitution: The amino groups in this compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Hydrolysis: Glycine units.
Oxidation: Oxidized glycine derivatives.
Substitution: Alkylated or acylated glycine derivatives.
Scientific Research Applications
Gly6 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: Investigated for its role in protein-protein interactions and as a substrate for various enzymes.
Medicine: Explored for its potential as a therapeutic agent, particularly in antimicrobial and anticancer research.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays
Mechanism of Action
Gly6 hydrochloride exerts its effects primarily through interactions with specific molecular targets. For example, it can act as a substrate for enzymes like lysostaphin and zoocin A, which cleave the peptide bonds in this compound, leading to the lysis of bacterial cells. This mechanism is particularly relevant in the context of antimicrobial research .
Comparison with Similar Compounds
Similar Compounds
Gly5 hydrochloride: A linear oligopeptide consisting of five glycine units.
Gly7 hydrochloride: A linear oligopeptide consisting of seven glycine units.
Gly4 hydrochloride: A linear oligopeptide consisting of four glycine units
Uniqueness
Gly6 hydrochloride is unique due to its specific length and structure, which confer distinct biochemical properties. Its six glycine units make it an ideal substrate for studying enzyme-substrate interactions and peptide bond formation. Additionally, its linear structure allows for easy modification and functionalization, making it a versatile tool in various research applications .
Properties
Molecular Formula |
C12H21ClN6O7 |
---|---|
Molecular Weight |
396.78 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C12H20N6O7.ClH/c13-1-7(19)14-2-8(20)15-3-9(21)16-4-10(22)17-5-11(23)18-6-12(24)25;/h1-6,13H2,(H,14,19)(H,15,20)(H,16,21)(H,17,22)(H,18,23)(H,24,25);1H |
InChI Key |
MFCVNFIZKVLEGR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N.Cl |
Origin of Product |
United States |
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